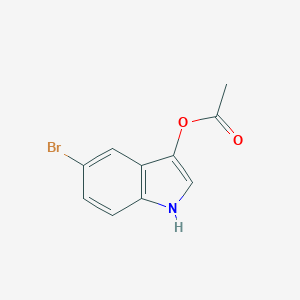

5-Bromo-1H-indol-3-yl acetate

Descripción

Propiedades

IUPAC Name |

(5-bromo-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTGECHXNQBTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066192 | |

| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-14-1 | |

| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoindoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017357141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 5-bromo-, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indol-3-ol, 5-bromo-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOINDOXYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBY7EQC6N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Indole derivatives are known to exhibit high-affinity binding to many receptors, suggesting that 3-Acetoxy-5-bromoindole may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation. The brominated derivative of indole may have unique interactions due to the presence of the bromine atom, which can participate in halogen bonding with biological targets.

Biochemical Pathways

Indole and its derivatives are involved in a wide range of biochemical pathways. They can be produced from tryptophan by fermentation and can be converted into halogenated and oxygenated derivatives

Pharmacokinetics

The solubility of the compound in ethanol suggests that it may have good bioavailability when administered orally or intravenously.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antitumor, antibacterial, antiviral, and antifungal activities. It’s plausible that 3-Acetoxy-5-bromoindole may have similar effects.

Análisis Bioquímico

Biochemical Properties

3-Acetoxy-5-bromoindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted from indole by the indole specific flavin-dependent halogenase BrvH, which is identified in marine metagenomes.

Cellular Effects

The effects of 3-Acetoxy-5-bromoindole on various types of cells and cellular processes are profound. For example, bromoindoles, including 3-Acetoxy-5-bromoindole, have been found to inhibit Escherichia coli O157:H7 biofilms. They influence cell function by reducing swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation.

Dosage Effects in Animal Models

The effects of 3-Acetoxy-5-bromoindole vary with different dosages in animal models. For instance, the maximum-tolerated dose of indoles, including 3-Acetoxy-5-bromoindole, was determined to prevent potential drug-induced side effects during dosing.

Actividad Biológica

5-Bromo-1H-indol-3-yl acetate, also known as 3-acetoxy-5-bromoindole, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

This compound has a molecular formula of C₁₁H₈BrNO₂ and a molecular weight of approximately 246.08 g/mol. The compound features a bromine atom at the fifth position of the indole ring and an acetate group at the third position. Synthesis methods typically involve acylation reactions, which yield high purity and yield of the desired compound .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:

- Esterase Substrate : This compound serves as a substrate for esterases, undergoing hydrolysis to yield 5-bromoindoxyl and acetic acid. This reaction is significant in biochemical assays, particularly in studying enzyme activity .

- Antimicrobial Activity : Derivatives of 5-bromoindole exhibit considerable antimicrobial properties against various bacterial and fungal strains, indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that indole derivatives, including this compound, possess anticancer properties. In vitro studies have shown cytotoxic effects against several human cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HepG2 (Liver) | 15 |

| HT-29 (Colon) | 20 |

| MCF-7 (Breast) | 18 |

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against both methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA). Notably, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL against MSSA, highlighting their potential in treating resistant bacterial infections .

Case Studies

- Inhibition of Biofilm Formation : A study investigated the effect of bromoindoles on Escherichia coli O157:H7 biofilms. Results indicated that these compounds significantly inhibited biofilm formation, suggesting their utility in preventing bacterial colonization in clinical settings .

- Esterase Activity Assays : In biochemical assays using developing bovine enamel matrix, 5-Bromoindoxyl diacetate was employed to assess non-specific esterase activity. The hydrolysis product was used to visualize enzyme activity in tissue samples .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid metabolism by esterases in tissues expressing these enzymes. This rapid hydrolysis could influence the compound's bioavailability and therapeutic effectiveness .

Comparación Con Compuestos Similares

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues of 5-bromo-1H-indol-3-yl acetate, highlighting substituent differences and their impact on properties:

Impact of Substituent Position and Type

- Halogen Position: 5-Bromo vs. 6-Bromo: In -bromo-substituted indole (Compound 34, mp 141–142°C) has a higher melting point than its 6-bromo analogue (Compound 35, mp 133–134°C), suggesting that bromine at position 5 enhances intermolecular interactions (e.g., halogen bonding) .

Functional Groups :

- Acetate vs. Imidazolyl : The acetyloxy group in this compound contributes to its enzymatic hydrolysis utility, while imidazolyl substituents (e.g., Compound 34) introduce hydrogen-bonding capabilities, affecting crystal packing and melting points .

- Diacetylated Derivatives : 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate () shows higher lipophilicity due to the 1-acetyl group, which may influence membrane permeability in biological assays .

Métodos De Preparación

Reaction Mechanism and Conditions

The most well-documented method involves cyclizing N-(4-bromo-2-carboxyphenyl)glycine in acetic anhydride with sodium acetate at 135–140°C for 25 minutes. This one-pot reaction achieves simultaneous indole ring formation and O-acetylation at the 3-position, yielding 1-acetyl-5-bromo-1H-indol-3-yl acetate (68% yield). The mechanism proceeds via:

-

Decarboxylation of the glycine derivative.

-

Cyclization to form the indole core.

-

Acetylation of the nascent 3-hydroxyl group.

Critical parameters include stoichiometric sodium acetate (4.0 equiv.) and precise temperature control to minimize side reactions. Post-synthesis, the product is isolated via ethanol-water recrystallization and vacuum drying.

Limitations and Modifications

While efficient, this method introduces an undesired N-acetyl group . Selective removal of the N-acetyl moiety while preserving the 3-acetate remains challenging. Preliminary studies suggest alkaline hydrolysis (e.g., 0.1 M NaOH, 25°C) may cleave the N-acetyl group selectively, but yields are unreported in available literature.

Direct Acetylation of 5-Bromoindol-3-ol

Theoretical Pathway

A direct route involves acetylating 5-bromoindol-3-ol using acetic anhydride or acetyl chloride. However, the indole’s N–H group is highly reactive, leading to competing N-acetylation. Computational studies predict that steric hindrance from the 5-bromo substituent could favor O-acetylation, but experimental validation is lacking in the reviewed sources.

Practical Challenges

-

N-Acetylation Dominance : Under classical conditions (acetic anhydride, pyridine), N-acetylation occurs preferentially, yielding 1-acetyl-5-bromo-1H-indol-3-yl acetate as the major product.

-

Protection-Deprotection Strategies : Introducing a temporary N-protecting group (e.g., tert-butoxycarbonyl) prior to O-acetylation could circumvent this issue, but adds synthetic steps.

Alternative Methodologies Involving Indole Functionalization

Dihydropyridine-Mediated Synthesis

Ethyl acetoacetate and 5-bromoindole-3-carboxaldehyde react in ethanol at 60°C to form dihydropyridine-indole hybrids . Although this method focuses on antioxidant and antimicrobial applications, the carboxaldehyde intermediate could theoretically be reduced to 5-bromoindol-3-ol for subsequent acetylation.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-1H-indol-3-yl acetate in laboratory settings?

A common approach involves electrophilic substitution or coupling reactions. For example, bromination of indole precursors using reagents like -bromosuccinimide (NBS) in dichloromethane under controlled conditions can introduce the bromine moiety. Subsequent acetylation at the 3-position may employ acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Key steps include purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) and structural validation using , , and high-resolution mass spectrometry (HRMS) .

| Analytical Data | Values/Notes |

|---|---|

| δ 2.35 (s, 3H, CH), δ 7.25–7.45 (m, aromatic protons) | |

| TLC | 0.30 (70:30 ethyl acetate:hexane) |

| HRMS (m/z) | [M+H] calculated: 284.00; observed: 284.01 |

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture and electrostatic discharge. Use flame-retardant antistatic lab coats, nitrile gloves, and fume hoods during handling. Contaminated waste must be disposed of via licensed facilities in compliance with local regulations .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Essential techniques include:

- NMR spectroscopy : Confirms substituent positions and acetyl group integration.

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s ratio).

- X-ray crystallography : Resolves bond angles and crystal packing (e.g., C–Br bond length: ~1.90 Å) .

- TLC/HPLC : Monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of this compound derivatives?

Yield discrepancies often arise from reaction kinetics or impurity profiles. Systematic optimization involves:

- Screening catalysts (e.g., CuI vs. Pd-based systems) .

- Adjusting solvent polarity (e.g., DMF for solubility vs. PEG-400 for reduced byproducts).

- Monitoring reaction time (e.g., 12–24 hours for complete conversion) .

- Implementing advanced purification (e.g., preparative HPLC for isomers).

Q. What strategies can optimize the reaction conditions for synthesizing this compound to improve yield and purity?

- Catalyst loading : 10 mol% CuI enhances coupling efficiency in indole functionalization .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution rates.

- Temperature control : 60–80°C balances reactivity and decomposition risks.

- Workup protocols : Ethyl acetate extraction minimizes polar impurities; anhydrous NaSO drying prevents hydrolysis .

Q. How does the introduction of bromine at the 5-position influence the reactivity of indole derivatives in subsequent chemical reactions?

Bromine’s electron-withdrawing effect deactivates the indole ring, directing electrophilic attacks to the 4- or 6-positions. Comparative studies with non-brominated analogs (e.g., 1H-indol-3-yl acetate) show reduced nucleophilic substitution rates but enhanced stability in oxidative conditions. Steric effects from the bromine atom may also hinder π-stacking in supramolecular assemblies .

Q. What are the best practices for characterizing potential degradation products of this compound under varying storage conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks.

- LC-MS/MS analysis : Identifies hydrolyzed products (e.g., 5-bromoindoxyl) or acetyl migration byproducts.

- DFT calculations : Predict degradation pathways (e.g., C–Br bond cleavage activation energy: ~25 kcal/mol) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.